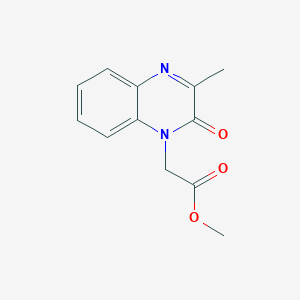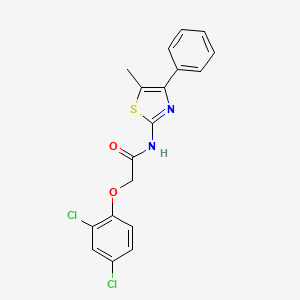
methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using various methods. Researchers have explored the mechanism of action of this compound and its biochemical and physiological effects.
作用機序
The mechanism of action of methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects:
Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of various fungal and bacterial strains. Furthermore, this compound has been shown to exhibit fluorescence in the presence of metal ions, making it a potential tool for the detection of metal ions in biological systems.
実験室実験の利点と制限
Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate. One area of research could focus on elucidating the mechanism of action of this compound. Additionally, researchers could explore its potential as a photosensitizer in photodynamic therapy. Furthermore, this compound could be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, researchers could explore the potential of this compound as a lead compound for the development of new anticancer, antifungal, and antibacterial agents.
In conclusion, methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate is a compound that has potential applications in various fields of scientific research. It has been synthesized using various methods and has been studied for its anticancer, antifungal, and antibacterial properties. Additionally, researchers have explored its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Despite its potential, the mechanism of action of this compound is not fully understood, which may limit its use in lab experiments. However, there are several future directions for research on this compound, including elucidating its mechanism of action and exploring its potential as a lead compound for the development of new therapeutic agents.
合成法
Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has been synthesized using various methods. One of the most common methods involves the reaction of 3-methylquinoxalin-2-one with chloroacetic acid in the presence of a suitable base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. Researchers have also explored its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
methyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-12(16)14(7-11(15)17-2)10-6-4-3-5-9(10)13-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFMVIZVVMXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![3-methoxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B6122988.png)
![N-{3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B6122993.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6122999.png)

![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![2-amino-N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isopropyl-N-methyl-4-pyrimidinecarboxamide](/img/structure/B6123028.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)